Cas no 1126-62-1 (2-(3,4-Dihydroxyphenyl)acetonitrile)

2-(3,4-Dihydroxyphenyl)acetonitrile is a versatile organic compound with significant applications in pharmaceuticals and materials science. It serves as a precursor for the synthesis of various bioactive molecules and advanced materials. The compound's unique structure and functional groups offer excellent reactivity, enabling efficient transformations in organic synthesis. Its availability and purity make it a valuable building block for research and development.
2-(3,4-Dihydroxyphenyl)acetonitrile structure
1126-62-1 structure
商品名:2-(3,4-Dihydroxyphenyl)acetonitrile
CAS番号:1126-62-1
MF:C8H7NO2
メガワット:149.14668
MDL:MFCD00236011
CID:98433
PubChem ID:10909727

2-(3,4-Dihydroxyphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • (3,4-dihydroxyphenyl)acetonitrile
    • 2-(3,4-dihydroxyphenyl)acetonitrile
    • 3,4-Di hydroxy phenyl acetonitrile
    • 3,4-dihydroxyBenzeneacetonitrile
    • (3,4-Dihydroxy-phenyl)-acetonitril
    • (3,4-dihydroxy-phenyl)-acetonitrile
    • 4,5-dihydroxyphenylacetonitrile
    • AG-D-32014
    • CTK0G9435
    • SureCN1465493
    • FT-0728447
    • D82364
    • SCHEMBL1465493
    • AKOS006272215
    • DTXSID80447959
    • 2-(3,4-Dihydroxyphenyl)-acetonitrile
    • NS-01136
    • 1126-62-1
    • BAA12662
    • CS-0161192
    • MFCD00236011
    • 3,4-DIHYDROXYPHENYLACETONITRILE
    • IXDSDBYUZFMVBW-UHFFFAOYSA-N
    • CHEMBL5281899
    • DB-060227
    • 2-(3,4-Dihydroxyphenyl)acetonitrile
    • MDL: MFCD00236011
    • インチ: InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2
    • InChIKey: IXDSDBYUZFMVBW-UHFFFAOYSA-N
    • ほほえんだ: OC1=C(O)C=CC(CC#N)=C1

計算された属性

  • せいみつぶんしりょう: 149.04771
  • どういたいしつりょう: 149.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 18
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 64.2Ų

じっけんとくせい

  • PSA: 64.25

2-(3,4-Dihydroxyphenyl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231832-50mg
2-(3,4-Dihydroxyphenyl)acetonitrile
1126-62-1 98%
50mg
¥578.00 2024-08-09
OTAVAchemicals
3353953-50MG
2-(3,4-dihydroxyphenyl)acetonitrile
1126-62-1 95%
50MG
$171 2023-06-26
OTAVAchemicals
3353953-100MG
2-(3,4-dihydroxyphenyl)acetonitrile
1126-62-1 95%
100MG
$229 2023-06-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X52445-1g
2-(3,4-Dihydroxyphenyl)acetonitrile
1126-62-1 97%
1g
¥3698.0 2024-07-18
Ambeed
A284692-25mg
2-(3,4-Dihydroxyphenyl)acetonitrile
1126-62-1 97%
25mg
$50.0 2024-04-26
Chemenu
CM486121-50mg
2-(3,4-Dihydroxyphenyl)acetonitrile
1126-62-1 97%
50mg
$219 2022-06-14
TRC
D453138-100mg
2-(3,4-Dihydroxyphenyl)acetonitrile
1126-62-1
100mg
$115.00 2023-05-18
Cooke Chemical
BD5161441-250mg
2-(3,4-Dihydroxyphenyl)acetonitrile
1126-62-1 97%
250mg
RMB 2352.00 2025-02-20
Cooke Chemical
BD5161441-1g
2-(3,4-Dihydroxyphenyl)acetonitrile
1126-62-1 97%
1g
RMB 5880.00 2025-02-20
Ambeed
A284692-1g
2-(3,4-Dihydroxyphenyl)acetonitrile
1126-62-1 97%
1g
$552.0 2024-05-30

2-(3,4-Dihydroxyphenyl)acetonitrile 関連文献

2-(3,4-Dihydroxyphenyl)acetonitrileに関する追加情報

Introduction to 2-(3,4-Dihydroxyphenyl)acetonitrile (CAS No. 1126-62-1)

2-(3,4-Dihydroxyphenyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1126-62-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a nitrile group attached to a dihydroxybenzene moiety, has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and material science. The presence of both hydroxyl and nitrile functional groups makes it a valuable intermediate for the synthesis of various pharmacologically active agents, including antioxidants, anti-inflammatory compounds, and precursors for more complex heterocyclic structures.

The chemical structure of 2-(3,4-Dihydroxyphenyl)acetonitrile can be described as an aromatic ring substituted with two hydroxyl groups at the 3 and 4 positions, with a nitrile group (-CN) attached to the 2-position. This configuration imparts unique electronic and steric properties to the molecule, making it a useful scaffold for medicinal chemists. The dihydroxyphenyl moiety is known for its ability to engage in hydrogen bonding interactions, which is crucial for the design of molecules with specific binding affinities to biological targets. Additionally, the nitrile group serves as a versatile handle for further functionalization via nucleophilic addition or reduction reactions.

In recent years, 2-(3,4-Dihydroxyphenyl)acetonitrile has been explored in several cutting-edge research areas. One notable application lies in the development of novel antioxidants and radical scavengers. The dihydroxyphenyl group is a well-known pharmacophore for antioxidant activity, and its combination with the nitrile group enhances its reactivity and potential bioavailability. Studies have demonstrated that derivatives of this compound exhibit significant protective effects against oxidative stress-induced cellular damage, making them promising candidates for therapeutic applications in neurodegenerative diseases and cardiovascular disorders.

Another emerging field where 2-(3,4-Dihydroxyphenyl)acetonitrile has shown promise is in the synthesis of bioactive heterocycles. The nitrile group can be readily converted into amides, carboxylic acids, or other functional groups through various chemical transformations. This flexibility allows medicinal chemists to modify the structure of 2-(3,4-Dihydroxyphenyl)acetonitrile to target specific biological pathways. For instance, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to fine-tune the electronic properties of the molecule by altering substituents on the aromatic ring has led to the discovery of several high-affinity binders with therapeutic potential.

The synthetic utility of 2-(3,4-Dihydroxyphenyl)acetonitrile extends beyond pharmaceutical applications. In material science, this compound has been investigated for its potential use in organic electronics and optoelectronic devices. The conjugated system formed by the aromatic ring and the nitrile group can contribute to efficient charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. Recent advancements in this area have shown that incorporating derivatives of 2-(3,4-Dihydroxyphenyl)acetonitrile into polymer matrices can enhance device performance by improving charge mobility and stability.

The biodegradability and environmental impact of 2-(3,4-Dihydroxyphenyl)acetonitrile are also subjects of interest in modern research. Unlike some traditional pharmaceutical intermediates that may persist in the environment or exhibit toxic effects, studies suggest that 2-(3,4-Dihydroxyphenyl)acetonitrile undergoes degradation under physiological conditions into less harmful byproducts. This characteristic makes it an attractive choice for sustainable drug development programs aimed at minimizing ecological footprints while maintaining high efficacy.

In conclusion,2-(3,4-Dihydroxyphenyl)acetonitrile (CAS No. 1126-62-1) is a multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications and biological interactions, making it a valuable building block for innovative research. As scientists continue to explore new synthetic pathways and applications,2-(3,4-Dihydroxyphenyl)acetonitrile is poised to play an increasingly important role in advancing both therapeutic solutions and technological innovations.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1126-62-1)2-(3,4-Dihydroxyphenyl)acetonitrile
A994342
清らかである:99%
はかる:1g
価格 ($):497.0